Welcome to the BenchChem Online Store!
molecular formula C16H18N4O2 B8755042 7-Benzyl-3-butylxanthine CAS No. 200487-22-5

7-Benzyl-3-butylxanthine

Cat. No. B8755042
M. Wt: 298.34 g/mol
InChI Key: PPGCOAABDKNNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06214992B1

Procedure details

10 g (0.25 mol) of sodium hydroxide dissolved in 100 ml of water were added to a suspension of 52 g (0.25 mol) of 3-butylxanthine in 300 ml of methanol and the reaction mixture was stirred at 70° C. for one hour, then treated dropwise at the same temperature with 42.8 g (0.25 mol) of benzyl bromide and kept between 70° and 80° C. for 5 hours. 1.0 g (0.025 mol) of sodium hydroxide and 4.28 g (0.025 mol) of benzyl bromide were then added. After a further 2 hours, the mixture was cooled, diluted with 1500 ml of water and filtered cold on a suction filter, the product was washed with water on the suction filter and dissolved in 1000 ml of 1 N sodium hydroxide solution, and the solution was filtered and slowly brought to pH 3 with stirring using concentrated hydrochloric acid. The crystallizate was filtered off from the solution, washed with water until chloride-free and dried under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
42.8 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
4.28 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([N:7]1[C:15]2[N:14]=[CH:13][NH:12][C:11]=2[C:10](=[O:16])[NH:9][C:8]1=[O:17])[CH2:4][CH2:5][CH3:6].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O.CO>[CH2:18]([N:12]1[C:11]2[C:10](=[O:16])[NH:9][C:8](=[O:17])[N:7]([CH2:3][CH2:4][CH2:5][CH3:6])[C:15]=2[N:14]=[CH:13]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
C(CCC)N1C(NC(C=2NC=NC12)=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
42.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Five
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept between 70° and 80° C. for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
After a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered cold on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the product was washed with water on the suction
FILTRATION
Type
FILTRATION
Details
filter
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1000 ml of 1 N sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
the solution was filtered
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The crystallizate was filtered off from the solution
WASH
Type
WASH
Details
washed with water until chloride-free
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.